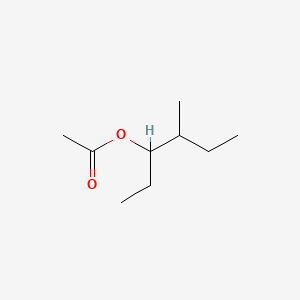
4-Methyl-3-hexanol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-hexanol acetate: is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is an ester derived from 4-methyl-3-hexanol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing 4-methyl-3-hexanol acetate is through the esterification of 4-methyl-3-hexanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous reactors, where 4-methyl-3-hexanol and acetic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Methyl-3-hexanol acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol, 4-methyl-3-hexanol. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia (NH3) can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: 4-Methyl-3-hexanol
Substitution: Amides
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pheromones: 4-Methyl-3-hexanol acetate is used in the synthesis of pheromones for various insects, including ants. These pheromones are crucial for studying insect behavior and developing pest control strategies.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand esterification and hydrolysis reactions, which are fundamental processes in biochemistry.
Medicine:
Drug Development: this compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving ester functionalities.
Industry:
Flavor and Fragrance Industry: The compound is used as a flavoring agent and fragrance component due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-methyl-3-hexanol acetate involves its interaction with specific molecular targets, primarily through esterification and hydrolysis reactions. The acetate group can be hydrolyzed to release acetic acid and 4-methyl-3-hexanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application, such as pheromone synthesis or drug development.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3-hexanol: The parent alcohol from which 4-methyl-3-hexanol acetate is derived.
3-Hexanol: A structurally similar alcohol with a different substitution pattern.
4-Methyl-3-hexanone: A ketone with a similar carbon skeleton but different functional group.
Uniqueness:
Functional Group: The presence of the acetate group in this compound makes it unique compared to its parent alcohol and other similar compounds. This functional group imparts distinct chemical properties and reactivity.
Applications: The specific applications of this compound, such as its use in pheromone synthesis and the flavor and fragrance industry, highlight its uniqueness compared to other similar compounds.
Eigenschaften
CAS-Nummer |
84612-71-5 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4-methylhexan-3-yl acetate |
InChI |
InChI=1S/C9H18O2/c1-5-7(3)9(6-2)11-8(4)10/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
IAGFRJOWIZRHRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
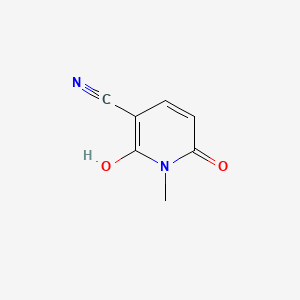
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)

![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
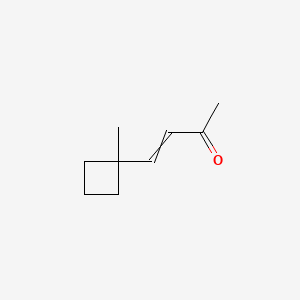
![3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester](/img/structure/B13807844.png)
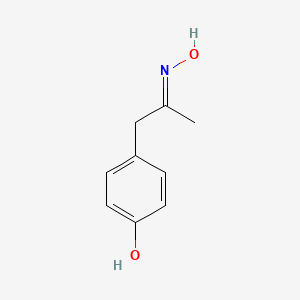
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)

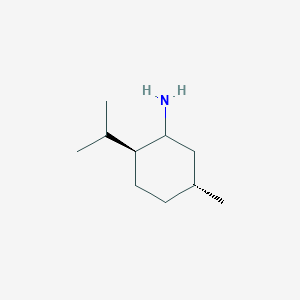
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
